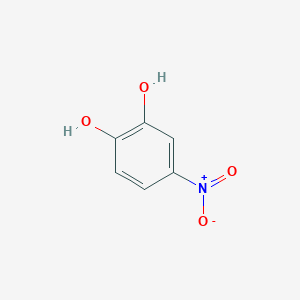
4-Nitrocatechol
Vue d'ensemble
Description
4-Nitrocatechol: est un composé organique de formule moléculaire C6H5NO4 . Il appartient à la classe des nitrophénols, caractérisés par un cycle benzénique portant à la fois un groupe hydroxyle et un groupe nitro sur des atomes de carbone différents. .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: Le 4-nitrocatechol peut être synthétisé par nitration du catéchol (1,2-dihydroxybenzène). Le processus de nitration implique la réaction du catéchol avec l'acide nitrique (HNO3) en présence d'acide sulfurique (H2SO4) comme catalyseur. La réaction se produit généralement à basse température pour contrôler la formation de sous-produits .
Méthodes de production industrielle: Dans les milieux industriels, la production de this compound peut impliquer l'utilisation de réacteurs à écoulement continu pour garantir des conditions de réaction constantes et des rendements élevés. Le processus implique l'addition contrôlée d'acide nitrique à une solution de catéchol en présence d'acide sulfurique, suivie d'étapes de purification telles que la recristallisation pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions: Le 4-nitrocatechol subit diverses réactions chimiques, notamment:
Oxydation: Il peut être oxydé pour former la 2-hydroxy-1,4-benzoquinone.
Réduction: Le groupe nitro peut être réduit en groupe amino, formant le 4-aminocatéchol.
Substitution: Les groupes hydroxyles peuvent participer à des réactions de substitution électrophile
Réactifs et conditions courants:
Oxydation: Des réactifs tels que le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2) peuvent être utilisés en conditions acides ou basiques.
Réduction: L'hydrogénation catalytique ou l'utilisation d'agents réducteurs tels que le chlorure d'étain(II) (SnCl2) dans l'acide chlorhydrique (HCl) peuvent permettre la réduction du groupe nitro.
Substitution: Les réactions de substitution électrophile peuvent être réalisées en utilisant des réactifs comme le brome (Br2) ou des agents chlorants
Produits principaux:
Oxydation: 2-Hydroxy-1,4-benzoquinone.
Réduction: 4-Aminocatéchol.
Substitution: Dérivés halogénés du this compound
Applications De Recherche Scientifique
Le 4-nitrocatechol présente plusieurs applications en recherche scientifique:
Chimie: Il est utilisé comme précurseur dans la synthèse de divers composés organiques et comme réactif en chimie analytique.
Médecine: Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique en raison de sa capacité à interagir avec les molécules biologiques.
Industrie: Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels
5. Mécanisme d'action
Le mécanisme d'action du this compound implique plusieurs voies:
Transferts d'électrons et de protons: Le catéchol transfère des électrons et des protons aux radicaux nitrates (NO3), formant un radical semiquinone.
Attaque électrophile: Les radicaux nitrates attaquent le cycle benzénique, produisant un intermédiaire radical cyclohexadiényl.
Attaque de l'ion nitronium: Les ions nitronium (NO2+) formés à l'interface eau attaquent le cycle benzénique
Mécanisme D'action
The mechanism of action of 4-nitrocatechol involves several pathways:
Electron and Proton Transfers: Catechol transfers electrons and protons to nitrate radicals (NO3), forming a semiquinone radical.
Electrophilic Attack: Nitrate radicals attack the benzene ring, yielding a cyclohexadienyl radical intermediate.
Nitronium Ion Attack: Nitronium ions (NO2+) formed at the water interface attack the benzene ring
Comparaison Avec Des Composés Similaires
Composés similaires:
- 3-Nitrocatechol
- 5-Méthyl-3-nitrocatechol
- 4-Méthyl-5-nitrocatechol
Comparaison: Le 4-nitrocatechol est unique en raison de son motif de substitution spécifique sur le cycle benzénique, qui influence sa réactivité et ses applications. Comparé au 3-nitrocatechol et au 5-méthyl-3-nitrocatechol, le this compound a des taux de photolyse et des réactivités différents envers les radicaux hydroxyles (OH) et les radicaux nitrates (NO3).
Propriétés
IUPAC Name |
4-nitrobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNPNXSISMKQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186804 | |
| Record name | 4-Nitrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Nitrocatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3316-09-4 | |
| Record name | 4-Nitrocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3316-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003316094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrocatechol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03407 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3316-09-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitropyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW60NG75EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Nitrocatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-176 °C, 174 - 176 °C | |
| Record name | 4-Nitrocatechol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03407 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Nitrocatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major environmental sources of 4-nitrocatechol?
A1: this compound is primarily generated through biomass burning and fossil fuel combustion. [, ] It is also formed in the atmosphere through the reaction of catechol with hydroxyl (OH) and nitrate (NO3) radicals in the presence of nitrogen oxides (NOx). []
Q2: How does the acidity of atmospheric aqueous phases influence the formation of this compound?
A2: The pH of atmospheric aqueous phases (e.g., cloudwater, fog) significantly affects this compound formation during nitrate-mediated photooxidation of phenolic precursors like catechol. Lower pH levels generally accelerate the reaction rates of guaiacol and catechol, leading to enhanced formation of light-absorbing products, including this compound. []
Q3: How does this compound contribute to brown carbon formation?
A3: this compound is a significant component of atmospheric brown carbon (BrC), a class of organic aerosols that absorb sunlight and impact climate forcing. Its presence in atmospheric aerosols contributes to light absorption, particularly in the near-UV and visible ranges. [, ]
Q4: How is this compound metabolized by bacteria?
A5: Several bacterial species, particularly those belonging to the genera Pseudomonas and Burkholderia, possess the enzymatic machinery to degrade this compound. [, ] One common pathway involves the conversion of this compound to 1,2,4-benzenetriol (BT) by a dioxygenase enzyme. [, ] BT is further metabolized to maleylacetate and then enters the TCA cycle. [, ]
Q5: Does the presence of this compound affect the degradation of other nitroaromatic compounds like 2,4-dinitrotoluene (2,4-DNT)?
A6: Interestingly, while 2,4-DNT-degrading strains can convert 2,6-dinitrotoluene to 3-methyl-4-nitrocatechol, they do not further degrade this compound. Furthermore, the presence of 2,6-DNT can hinder the degradation of 2,4-DNT by these strains. []
Q6: Is the ability to degrade this compound common in all bacteria?
A7: The ability to degrade this compound is not universal in bacteria. Studies have shown variability even within the same genus. For instance, some Burkholderia species degrade 4-nitrophenol via 1,4-benzoquinone and hydroquinone, while others utilize a pathway involving this compound. [] The presence of specific catabolic genes, often located on plasmids, dictates the degradation pathway utilized by a particular strain. [, , , ]
Q7: What enzymes are involved in the initial steps of 4-nitrophenol degradation via this compound?
A8: The initial step in this pathway often involves the conversion of 4-nitrophenol to this compound, catalyzed by monooxygenase enzymes. For example, Bacillus sphaericus JS905 utilizes a two-component monooxygenase system for this transformation. [] Another enzyme, pentachlorophenol-4-monooxygenase from Sphingomonas sp. UG30, has been shown to catalyze the subsequent hydroxylation of this compound to 1,2,4-benzenetriol. []
Q8: Does the enzyme pentachlorophenol-4-monooxygenase play a role in 4-nitrophenol degradation?
A9: While pentachlorophenol-4-monooxygenase can hydroxylate this compound to 1,2,4-benzenetriol, it exhibits limited activity towards 4-nitrophenol itself. [] This suggests that other enzymes are primarily responsible for the initial hydroxylation of 4-nitrophenol in the this compound degradation pathway.
Q9: How does pH influence the enzymatic degradation of this compound?
A10: The pH can significantly influence the activity and stability of enzymes involved in this compound degradation. For instance, the activity of the two-component monooxygenase system from Bacillus sphaericus JS905 responsible for 4-nitrophenol conversion to this compound is pH-dependent. []
Q10: What is the molecular formula and weight of this compound?
A11: The molecular formula of this compound is C6H5NO4, and its molecular weight is 155.10 g/mol. []
Q11: What spectroscopic techniques are useful for characterizing this compound?
A12: Various spectroscopic methods are employed to characterize this compound and its interactions, including UV-Vis absorption spectroscopy, Raman spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , , ]
Q12: What analytical techniques are used to quantify this compound in environmental samples?
A13: Liquid chromatography with UV detection (HPLC-UV) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the identification and quantification of this compound in environmental samples. [, , ]
Q13: What electrochemical methods can be used to study the formation of this compound?
A14: In situ electrochemical probes have been used to monitor the formation of this compound during the cytochrome c and hydrogen peroxide-mediated hydroxylation of 4-nitrophenol. This method offers high sensitivity and avoids complex extraction procedures. []
Q14: How does this compound interact with metal (hydr)oxide surfaces?
A15: this compound exhibits strong adsorption to metal (hydr)oxide surfaces containing Ti(IV), Fe(III), and Al(III) due to the strong interactions between its phenolate groups and the metal centers. [] The adsorption is influenced by factors such as pH, ionic strength, and the specific type of metal (hydr)oxide. []
Q15: What are the implications of this compound adsorption on mineral surfaces?
A16: The adsorption of this compound onto mineral dust surfaces, common components of atmospheric aerosols, can influence their reactivity and optical properties. [] These interactions can impact the heterogeneous chemistry of the atmosphere and ultimately influence climate.
Q16: What computational chemistry methods are used to study this compound and related compounds?
A17: Quantum chemical calculations are valuable tools for investigating the structural, electronic, and spectroscopic properties of this compound and its complexes. [] These calculations help interpret experimental observations and provide insights into reaction mechanisms.
Q17: Can structure-activity relationship (SAR) models predict the reactivity of this compound derivatives?
A18: SAR models are useful for predicting the reactivity of structurally similar compounds. In the context of nitrocatechols, SAR models have been developed to estimate their reaction rate coefficients with OH radicals based on their structural features. [] These models assist in understanding the atmospheric fate and persistence of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)
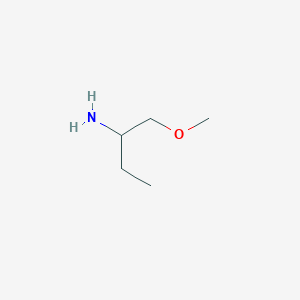
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)
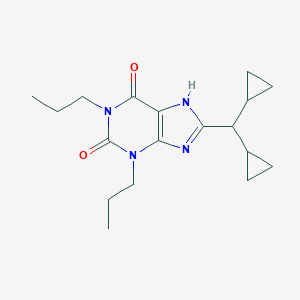

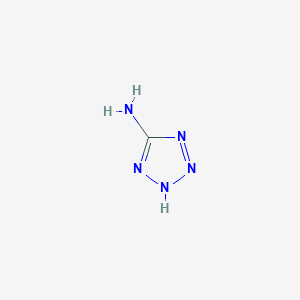
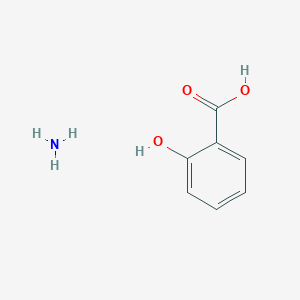
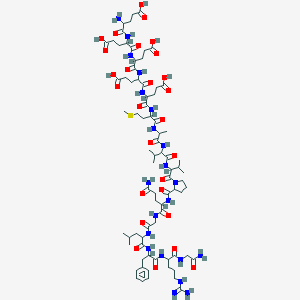

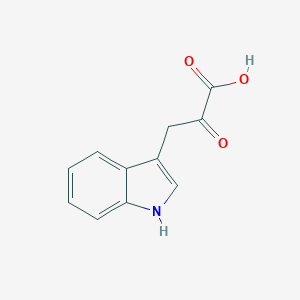
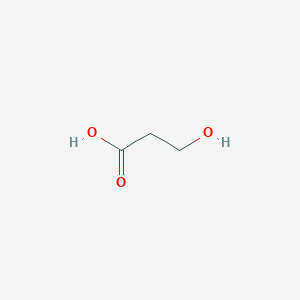
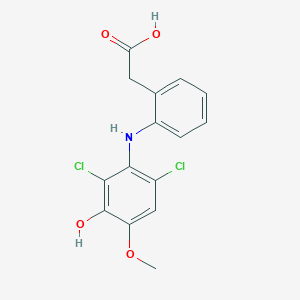
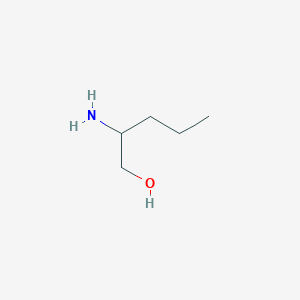
![9-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B145837.png)
